4-Isopropylcyclohexanol
Overview
Description
4-Isopropylcyclohexanol is a natural product found in Zingiber mioga with data available.
Scientific Research Applications
Biocatalysis in Perfumery
4-Isopropylcyclohexanol, also known as leather cyclohexanol, is used in the perfumery industry. A study by Tentori et al. (2020) developed a biocatalytic process for synthesizing this compound with high diastereoisomeric purity. This process is more environmentally friendly compared to traditional methods and efficiently produces the cis-isomers, which are more potent odorants.
Catalysis in Supercritical Fluids
Hiyoshi et al. (2012) explored the hydrogenation of 4-isopropylphenol to this compound using rhodium catalysts in supercritical carbon dioxide. This method showed higher yields of cis-4-isopropylcyclohexanol and suppressed the formation of byproducts compared to traditional solvents (Hiyoshi et al., 2012).
Gas-Phase Chemical Reactions
Hakola et al. (1993) identified 4-isopropyl-2-cyclohexen-1-one as a product of the gas-phase reactions of β-phellandrene with OH radicals and ozone, highlighting the compound's role in atmospheric chemistry and environmental studies (Hakola et al., 1993).
Fungal Biotransformation
Okamura et al. (2000) investigated the biotransformation of 4-isopropylcyclohexanone using anthracnose fungi. The fungi were effective in reducing the compound to its corresponding cis- and trans-alcohols, demonstrating a method for biocatalytic reduction with high stereoselectivity (Okamura et al., 2000).
Synthetic Chemistry and Polymerization
Lachia et al. (2005) presented a method for synthesizing (-)-erythrodiene starting from 4-isopropylcyclohexanone. This process involved a series of radical reactions and highlighted the compound's utility in complex organic syntheses (Lachia et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 4-Isopropylcyclohexanol are the calcium-activated chloride channel anoctamin 1 (ANO1) and transient receptor potential (TRP) channels . These channels play crucial roles in the sensory nervous system .
Mode of Action
This compound inhibits the activities of ANO1, TRPV1, TRP ankyrin 1 (TRPA1), TRP melastatin 8 (TRPM8), and TRPV4 . It reduces TRPV1 and TRPA1 current open-times without affecting unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .
Biochemical Pathways
The inhibition of ANO1 and TRP channels by this compound affects the pain sensation pathways. ANO1 is activated by calcium released from the endoplasmic reticulum and is sensitive to rapid noxious heating, making it a key factor in nociception . TRPV1 and TRPA1 can be activated by various nociceptive stimuli .
Pharmacokinetics
Its ability to inhibit action potential generation suggests that it can penetrate neuronal membranes and interact with intracellular targets .
Result of Action
The inhibition of ANO1 and TRP channels by this compound leads to a reduction in pain-related behaviors induced by capsaicin in mice . This suggests that this compound could have analgesic applications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Isopropylcyclohexanol has been found to interact with various enzymes and proteins. It has been identified as a novel analgesic compound that inhibits TRPV1, TRPA1, TRPM8, TRPV4, and ANO1 . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice, suggesting its potential as an analgesic .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activities of TRPV1, TRP ankyrin 1 (TRPA1), TRP melastatin 8 (TRPM8), and TRPV4 . It reduces TRPV1 and TRPA1 current open-times without affecting unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .
Properties
IUPAC Name |
4-propan-2-ylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047149 | |
Record name | 4-Isopropylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-04-9, 15890-36-5, 22900-08-9 | |
Record name | 4-Isopropylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylcyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOPROPYLCYCLOHEXANOL | |
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Record name | Cyclohexanol, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Isopropylcyclohexanol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between 4-isopropylcyclohexanol and pain sensation?
A1: Research suggests that this compound (4-iPr-CyH-OH) exhibits analgesic effects by inhibiting specific ion channels involved in pain perception. [] Specifically, it inhibits the activities of anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), and transient receptor potential ankyrin 1 (TRPA1) channels. [] While the exact mechanism of inhibition remains under investigation, this finding highlights the potential of 4-iPr-CyH-OH as a novel analgesic agent. You can find more information on this in the publication by .
Q2: How does the stereochemistry of this compound impact its applications?
A2: this compound exists as both cis and trans isomers. Notably, the cis isomer of this compound, often referred to as "Leather cyclohexanol", exhibits a stronger odor profile compared to its trans counterpart. [] This difference in odor intensity makes the cis isomer particularly valuable in the fragrance industry.
Q3: Are there any environmentally friendly methods for producing the desired stereoisomer of this compound?
A3: Yes, researchers have explored biocatalytic approaches for the stereoselective synthesis of cis-4-isopropylcyclohexanol. [] This method utilizes alcohol dehydrogenases (ADHs) to facilitate the reduction of 4-isopropylcyclohexanone, favoring the formation of the cis isomer. This enzymatic approach offers a more sustainable alternative to traditional chemical synthesis methods, aligning with green chemistry principles.
Q4: Beyond its applications in fragrance, is this compound relevant in other fields?
A4: Interestingly, this compound has been identified as a metabolite of isopropylcyclohexane in male Fischer 344 rats. [] This finding suggests potential for its use in toxicological studies and for understanding the metabolic pathways of certain hydrocarbons in biological systems.
Q5: Are there alternative methods for synthesizing this compound that provide advantages over traditional approaches?
A5: Yes, researchers have successfully employed supercritical carbon dioxide (scCO2) as a solvent in the catalytic hydrogenation of 4-isopropylphenol to produce this compound. [] This method offers distinct advantages, including higher yields of the desired cis-4-isopropylcyclohexanol and reduced formation of unwanted byproducts compared to traditional solvent systems like 2-propanol. [] This highlights the potential of utilizing supercritical fluids in fine chemical synthesis for improved efficiency and selectivity.
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